molecular formula C19H14ClN3O3S B2923580 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897617-98-0

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2923580
CAS No.: 897617-98-0
M. Wt: 399.85
InChI Key: MJMZXZBUXSSIPR-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 922394-98-7) is a benzothiazole derivative supplied for investigative and non-clinical research purposes. The compound has a molecular formula of C24H22ClN3O4S and a molecular weight of 483.97 g/mol . It features a benzothiazole core, a common structural motif in medicinal chemistry, and a succinimide (2,5-dioxopyrrolidin-1-yl) moiety that can act as a reactive handle for chemical synthesis . This structural combination makes it a valuable chemical intermediate or a potential candidate for structure-activity relationship (SAR) studies in various drug discovery pipelines, such as the development of new therapeutic agents . Researchers can utilize this compound as a building block for designing more complex molecules or as a probe in biochemical screening. Available with a purity of 90% or higher, this product is intended for use by qualified laboratory professionals. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c1-10-8-12(20)9-14-17(10)21-19(27-14)22-18(26)11-2-4-13(5-3-11)23-15(24)6-7-16(23)25/h2-5,8-9H,6-7H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMZXZBUXSSIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

  • Chemical Name : this compound
  • CAS Number : 1204297-82-4
  • Molecular Formula : C15H16ClN3O2S
  • Molecular Weight : 341.83 g/mol

Synthesis and Characterization

The compound has been synthesized through various methods involving benzothiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High Performance Liquid Chromatography (HPLC) have confirmed its structure and purity .

Anticancer Properties

Recent studies indicate that benzothiazole derivatives exhibit notable anticancer activities. Specifically, compounds similar to this compound have shown:

  • Inhibition of Cancer Cell Proliferation : The compound has been evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Results demonstrate a significant reduction in cell viability at concentrations ranging from 1 to 4 μM .
  • Apoptosis Induction : Flow cytometry assays revealed that the compound promotes apoptosis in cancer cells, leading to cell cycle arrest. This effect is attributed to the inhibition of critical signaling pathways such as AKT and ERK .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by reducing levels of cytokines like IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action positions it as a promising candidate for cancer therapies that also target inflammation .

The proposed mechanism involves the modulation of key signaling pathways that are crucial for tumor growth and survival:

  • AKT Pathway : Inhibition of this pathway leads to reduced cell proliferation and survival.
  • ERK Pathway : Similar inhibition results in decreased migration and invasion of cancer cells.

These findings suggest that this compound may serve as a dual-action therapeutic agent against cancer .

Study 1: Anticancer Efficacy in Cell Lines

A study conducted on various benzothiazole derivatives highlighted the efficacy of compounds structurally related to this compound. The results indicated:

CompoundCell LineIC50 (µM)Apoptosis InductionCytokine Reduction
Compound B7A4313.0YesIL-6: ↓50%, TNFα: ↓40%
Compound B7A5492.5YesIL-6: ↓60%, TNFα: ↓45%

This table summarizes the anticancer efficacy observed in vitro, demonstrating significant potential for clinical application .

Study 2: In Vivo Efficacy

In vivo studies using mouse models showed that administration of compounds similar to this compound resulted in substantial tumor regression compared to control groups. Further investigations are needed to explore dosage optimization and long-term effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

  • Structural Differences :
    • Benzothiazole Substituent : MPPB lacks the 6-chloro-4-methyl substitution on the benzothiazole ring.
    • Pyrrole/Dioxopyrrolidin Group : MPPB contains a 2,5-dimethylpyrrole instead of a 2,5-dioxopyrrolidin.
  • Biological Activity :
    • MPPB enhances mAb production in recombinant CHO cells by 1.5-fold but suppresses galactosylation, a critical quality attribute for therapeutic antibodies.
    • The 2,5-dimethylpyrrole moiety was identified as the key pharmacophore for activity in structure-activity relationship (SAR) studies .
  • Key Insight : The electron-donating methyl groups on the pyrrole in MPPB may improve cell-specific glucose uptake, whereas the electron-withdrawing dioxopyrrolidin in the target compound could alter metabolic stability or binding interactions .

1-(6-Substituted Benzothiazol-2-yl)-pyrrol-2,5-dione Derivatives

  • Structural Differences :
    • Benzothiazole Substituent : Analogs from Mohamed and Hamady (2004) feature 6-substituents like chlorine (Cl) or methyl (CH₃) but lack the 4-methyl group.
    • Pyrrolidine-2,5-dione : Shared with the target compound, this group is associated with antimicrobial activity .
  • Biological Activity: These derivatives exhibit broad-spectrum antimicrobial properties, with substituents like Cl enhancing potency against Gram-positive bacteria. The dioxopyrrolidin ring’s electron-withdrawing nature may improve membrane permeability compared to non-imide analogs .

Benzothiazole-Based Pesticides

  • Structural Differences :
    • Older pesticides (e.g., from the 1974 Pesticides Manual) often lack the dioxopyrrolidin group, instead featuring simpler amides or thioether linkages.
  • Biological Activity :
    • Chlorinated benzothiazoles (e.g., 6-chloro derivatives) show herbicidal and fungicidal activity, suggesting the 6-Cl group in the target compound may confer similar bioactivity .

Data Table: Structural and Functional Comparison

Compound Name Benzothiazole Substituent Pyrrole/Dioxopyrrolidin Group Key Biological Activity Reference
Target Compound 6-Cl, 4-CH₃ 2,5-Dioxopyrrolidin Potential antimicrobial/mAb modulation N/A
MPPB None 2,5-Dimethylpyrrole Enhances mAb production, ↓ galactosylation
1-(6-Cl-Benzothiazol-2-yl)-pyrrol-2,5-dione 6-Cl 2,5-Dioxopyrrolidin Antimicrobial (Gram-positive)
Historical Benzothiazole Pesticides 6-Cl or 6-CH₃ Simple amides/thioethers Herbicidal/fungicidal

Research Findings and Implications

  • Substituent Impact : The 6-chloro-4-methyl substitution on benzothiazole may enhance lipophilicity, improving membrane permeability but possibly reducing solubility .
  • Activity Trade-offs : While MPPB’s dimethylpyrrole enhances mAb yield, its suppression of galactosylation highlights the need for structural optimization—a challenge the dioxopyrrolidin derivative might address via altered glycosylation enzyme interactions .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Benzothiazole Core Formation : React 4-methyl-6-chloro-2-aminobenzothiazole with a suitable acyl chloride under Schotten-Baumann conditions to form the amide linkage.

Pyrrolidine-2,5-dione Incorporation : Introduce the 4-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM, with triethylamine as a base .

  • Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, gradient elution).

Q. How is the structural characterization of this compound performed, particularly for crystallographic validation?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in a solvent like DMSO/EtOH. Collect diffraction data using a Bruker D8 Venture diffractor.
  • Refinement : Use SHELX programs (SHELXL for refinement; SHELXS for structure solution) to resolve atomic positions. Validate hydrogen bonding and π-π stacking interactions using Mercury software .
  • Key Parameters : Report R-factor (<5%), bond length/angle deviations, and thermal displacement parameters.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as twinning or disorder in the benzothiazole-pyrrolidinone moiety?

  • Methodological Answer :
  • Twinning Analysis : Use the TWINABS module in SHELX to handle twinned data. Apply the Hooft y parameter to assess twin law validity .
  • Disordered Regions : Refine split positions with restrained isotropic displacement parameters (ISOR in SHELXL). Validate via difference Fourier maps.
  • Case Study : For benzothiazole derivatives, partial occupancy modeling (e.g., for chlorine atoms) may be required to address static disorder .

Q. What strategies optimize the compound’s bioactivity through substituent variation while maintaining core stability?

  • Methodological Answer :
  • Substituent Design : Replace the 6-chloro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, as seen in analogous trifluoromethyl-containing benzamides .
  • SAR Studies : Synthesize analogs with modified pyrrolidinone rings (e.g., 3-oxo instead of 2,5-dioxo) and evaluate solubility via shake-flask assays (logP measurement).
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the amide bond .

Q. How can mechanistic insights into the compound’s reactivity (e.g., amide bond cleavage) be investigated experimentally?

  • Methodological Answer :
  • Kinetic Studies : Use HPLC to monitor hydrolysis rates under varying pH (e.g., pH 1–10 buffers at 37°C). Fit data to pseudo-first-order kinetics.
  • Spectroscopic Probes : Employ ¹H/¹³C NMR to track intermediates in D₂O/CD₃CN. For example, observe shifts in the pyrrolidinone carbonyl region (~170 ppm) during hydrolysis .
  • Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map transition states for amide bond cleavage.

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